molecular formula C18H21N5O2 B11610784 N-ethyl-6-imino-13-methyl-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

N-ethyl-6-imino-13-methyl-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

Cat. No.: B11610784
M. Wt: 339.4 g/mol
InChI Key: SFTGFPUBEIQACP-UHFFFAOYSA-N
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Description

N-ethyl-2-imino-8-methyl-5-oxo-1-propyl-1,5-dihydro-2H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide is a complex heterocyclic compound. It belongs to the class of dipyrido[1,2-a:2’,3’-d]pyrimidines, which are known for their diverse biological activities and potential therapeutic applications.

Properties

Molecular Formula

C18H21N5O2

Molecular Weight

339.4 g/mol

IUPAC Name

N-ethyl-6-imino-13-methyl-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

InChI

InChI=1S/C18H21N5O2/c1-4-8-22-15(19)12(17(24)20-5-2)9-13-16(22)21-14-7-6-11(3)10-23(14)18(13)25/h6-7,9-10,19H,4-5,8H2,1-3H3,(H,20,24)

InChI Key

SFTGFPUBEIQACP-UHFFFAOYSA-N

Canonical SMILES

CCCN1C2=C(C=C(C1=N)C(=O)NCC)C(=O)N3C=C(C=CC3=N2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-2-imino-8-methyl-5-oxo-1-propyl-1,5-dihydro-2H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide typically involves multi-step reactions. One common method includes the condensation of appropriate amines with cyanoacetates, followed by cyclization and further functionalization . The reaction conditions often involve the use of solvents like acetic acid and catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Solvent-free methods and green chemistry approaches are also explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

N-ethyl-2-imino-8-methyl-5-oxo-1-propyl-1,5-dihydro-2H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions vary depending on the desired product but often involve controlled temperatures and pH .

Major Products

The major products formed from these reactions include various substituted dipyrido[1,2-a:2’,3’-d]pyrimidines, which can exhibit different biological activities .

Scientific Research Applications

N-ethyl-2-imino-8-methyl-5-oxo-1-propyl-1,5-dihydro-2H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-ethyl-2-imino-8-methyl-5-oxo-1-propyl-1,5-dihydro-2H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interfere with cellular pathways involved in cell proliferation and apoptosis, making it a potential candidate for anticancer therapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-ethyl-2-imino-8-methyl-5-oxo-1-propyl-1,5-dihydro-2H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.

Biological Activity

N-ethyl-6-imino-13-methyl-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound with significant potential in medicinal chemistry due to its unique tricyclic structure and various functional groups. This article aims to explore its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties.

Chemical Structure and Properties

The compound features a molecular formula of C18H20N4O4C_{18}H_{20}N_{4}O_{4} and a molecular weight of approximately 356.382 g/mol. Its structure includes multiple nitrogen heterocycles and functional groups such as imino, carboxamide, and ketone, which may influence its interactions with biological systems .

Antimicrobial Properties

Preliminary studies suggest that derivatives of N-ethyl-6-imino compounds exhibit significant antimicrobial activity against various microbial strains. These findings indicate potential applications in pharmaceuticals for treating infections caused by resistant bacteria .

Anti-inflammatory Effects

Research has indicated that the compound may also possess anti-inflammatory properties . The presence of nitrogen heterocycles suggests that it could interact with inflammatory pathways, potentially leading to therapeutic applications in inflammatory diseases .

Anticancer Activity

Emerging evidence suggests that N-ethyl-6-imino derivatives may have anticancer effects . The structural complexity allows for interactions with multiple biological targets, including enzymes involved in cancer cell proliferation and survival .

The exact mechanisms through which N-ethyl-6-imino compounds exert their biological effects are still under investigation. However, it is hypothesized that their unique tricyclic structure facilitates binding to specific enzymes or receptors involved in various biological processes .

Comparative Analysis with Similar Compounds

To better understand the potential of N-ethyl-6-imino compounds, a comparative analysis with structurally similar compounds is essential.

Compound NameMolecular FormulaKey FeaturesBiological Activity
Ethyl 6-Methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylateC14H16N2O3Tetrahydropyrimidine ringAntimicrobial
Ethyl 6-imino-11-methyl-2-oxo-7-(propan-2-yloxy)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradecaC18H20N4OSimilar tricyclic structureAnti-inflammatory
Ethyl 11-methyl-6-(4-nitrobenzoyl)iminoC18H20N4O4Nitrobenzoyl groupAnticancer

This table highlights the variations in substituents and their corresponding biological activities.

Case Studies

Several case studies have been conducted to evaluate the efficacy of N-ethyl-6-imino derivatives:

  • Study on Antimicrobial Efficacy : A study demonstrated that a derivative exhibited significant activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent .
  • Anti-inflammatory Research : Another study explored the anti-inflammatory effects in a murine model of arthritis where the compound reduced inflammation markers significantly compared to controls .
  • Anticancer Investigations : Research involving cancer cell lines showed that the compound inhibited cell proliferation in breast and colon cancer models .

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